REACTION_CXSMILES
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[F:1][C:2]1[CH:9]=[C:8]([S:10][CH3:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].N.[H][H]>CO.[Ni]>[F:1][C:2]1[CH:9]=[C:8]([S:10][CH3:11])[CH:7]=[CH:6][C:3]=1[CH2:4][NH2:5]
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Name
|
|
Quantity
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8 g
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Type
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reactant
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Smiles
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FC1=C(C#N)C=CC(=C1)SC
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Name
|
|
Quantity
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300 mL
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Type
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reactant
|
Smiles
|
N
|
Name
|
|
Quantity
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3 L
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Type
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solvent
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Smiles
|
CO
|
Name
|
|
Quantity
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20 g
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Type
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catalyst
|
Smiles
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[Ni]
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Type
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CUSTOM
|
Details
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stirred over night
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture is filtered through a pad of silica gel
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Type
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CONCENTRATION
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Details
|
the filtrate is concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
1.38 min (0-30AB)
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Duration
|
1.38 min
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(CN)C=CC(=C1)SC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |